(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
4-BENZYL-1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the fluorinated phenyl group, and finally the attachment of the piperidine ring. Common synthetic routes include:
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Fluorinated Phenyl Group Introduction: This step often involves electrophilic aromatic substitution reactions to introduce the fluorine atom onto the phenyl ring.
Piperidine Ring Attachment: The final step involves coupling the oxazole intermediate with a piperidine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-BENZYL-1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZYL-1-[5-(3-CHLORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE
- 4-BENZYL-1-[5-(3-BROMO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE
- 4-BENZYL-1-[5-(3-IODO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE
Uniqueness
The uniqueness of 4-BENZYL-1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE lies in the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for developing drugs with improved efficacy and safety profiles.
Properties
Molecular Formula |
C23H23FN2O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C23H23FN2O2/c1-16-7-8-19(14-20(16)24)22-15-21(25-28-22)23(27)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3 |
InChI Key |
IXZAQBMTQMSWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)F |
Origin of Product |
United States |
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